REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][OH:7])(=O)[CH3:2].[H-].[Na+].[Br:10][C:11]1[CH:16]=[CH:15]C(F)=C[C:12]=1[C:18]([F:21])([F:20])[F:19]>CN(C=O)C>[Br:10][C:11]1[CH:16]=[CH:15][C:1]([O:4][CH2:5][CH2:6][OH:7])=[CH:2][C:12]=1[C:18]([F:21])([F:20])[F:19] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)C(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(OCCO)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |